molecular formula C15H15N3O3 B2584250 N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428371-34-9

N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2584250
CAS No.: 1428371-34-9
M. Wt: 285.303
InChI Key: GROWZTCREVWNHM-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor with significant expression in the central nervous system. The 5-HT2C receptor is a critically important target in neuropharmacology , implicated in the regulation of mood, appetite, sleep, and reward processing. This compound's high selectivity over the closely related 5-HT2A and 5-HT2B receptors makes it an invaluable pharmacological tool for dissecting the specific roles of the 5-HT2C subtype in complex neural circuits and behaviors. Researchers utilize this molecule to investigate its potential effects in preclinical models of obesity and feeding disorders , substance use disorders, and psychiatric conditions such as depression and anxiety. Its mechanism of action involves binding to and activating the 5-HT2C receptor, which primarily signals through the Gq/11 pathway, leading to phospholipase C activation and the generation of inositol trisphosphate and diacylglycerol as second messengers. The structural design, featuring a tryptamine-like moiety linked to a methoxy-oxazole carboxamide, is optimized for 5-HT2C receptor engagement. This compound enables scientists to probe the therapeutic potential of 5-HT2C receptor activation while aiming to avoid the hallucinogenic effects associated with 5-HT2A agonism or the valvulopathy risk linked to 5-HT2B agonism.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-14-8-13(21-18-14)15(19)16-7-6-10-9-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROWZTCREVWNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method for the preparation of such compounds is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxylic acid group of the oxazole derivative and the amine group of the indole derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or dimethylformamide, under mild conditions.

Chemical Reactions Analysis

N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding oxazoline derivatives.

    Substitution: The methoxy group on the oxazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: As a probe to study the interactions of indole and oxazole derivatives with biological targets.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and microbial infections.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, while the oxazole ring can enhance the binding affinity and selectivity of the compound. The combination of these two moieties in a single molecule can potentially lead to synergistic effects, resulting in enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other indole- and heterocycle-containing molecules, such as 5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-(diethylamino)ethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (PDB ligand 5Z5) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide 5Z5 (PDB Ligand)
Core Heterocycle 1,2-Oxazole 1H-Pyrrole
Indole Modification Unmodified indole 5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene substituent
Substituents Methoxy (oxazole), carboxamide (oxazole) Diethylaminoethyl (pyrrole), dimethyl (pyrrole), chlorinated indole
Formal Charge 0 (neutral) 0 (neutral)
Atom Count Not specified in evidence 39 atoms (39 non-hydrogen)
Aromatic Systems Indole + oxazole Indole derivative + pyrrole
Potential Pharmacophores Indole (targeting receptors), oxazole (metabolic stability) Chlorinated indole (enhanced binding), diethylamino (solubility)

Key Differences and Implications

Heterocyclic Core : The 1,2-oxazole in the target compound may confer greater metabolic stability compared to 5Z5’s pyrrole, which is more prone to oxidation .

Indole Modifications : 5Z5’s chloro and oxo groups on the indole ring could enhance binding affinity to hydrophobic pockets in proteins, whereas the unmodified indole in the target compound might prioritize π-π stacking interactions .

Solubility and Bioavailability: The diethylaminoethyl group in 5Z5 likely improves aqueous solubility, a feature absent in the target compound, which relies on the methoxy group for moderate polarity .

Research Findings and Limitations

  • Structural Analysis: Both compounds were likely characterized using crystallographic tools like SHELX-family software, which is standard for small-molecule structure determination .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C13H14N2O3C_{13}H_{14}N_2O_3 and molecular weight of approximately 246.26 g/mol. The presence of the indole moiety suggests potential interactions with various biological targets, as indole derivatives are known for their diverse pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many oxazole derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some indole derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
AnticancerOxazole derivativesInduced apoptosis in MCF-7 and U-937 cells
AntimicrobialIndole derivativesEffective against S. aureus and E. coli
CytotoxicityVarious indole-based compoundsIC50 values in the micromolar range

Anticancer Studies

A study conducted on related oxazole derivatives demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13, MT-4) with GI50 values at sub-micromolar concentrations. The compounds induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of indole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a crucial factor in the anticancer efficacy of these compounds.
  • Disruption of Bacterial Cell Walls : The antimicrobial effect may involve interference with bacterial cell wall synthesis.

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